molecular formula C15H13NO2 B8152555 3-(Benzyloxy)-5-methoxybenzonitrile

3-(Benzyloxy)-5-methoxybenzonitrile

Cat. No.: B8152555
M. Wt: 239.27 g/mol
InChI Key: QMRXWFDKCMKDOX-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-5-methoxybenzonitrile is a substituted benzonitrile derivative featuring a benzyloxy group at the 3-position and a methoxy group at the 5-position of the aromatic ring. Substituted benzonitriles are critical intermediates in pharmaceuticals and agrochemicals due to their electronic and steric properties, which influence reactivity and biological activity .

Properties

IUPAC Name

3-methoxy-5-phenylmethoxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c1-17-14-7-13(10-16)8-15(9-14)18-11-12-5-3-2-4-6-12/h2-9H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMRXWFDKCMKDOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C#N)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-5-methoxybenzonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-hydroxy-5-methoxybenzonitrile and benzyl bromide.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring efficient purification techniques to obtain the desired compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-(Benzyloxy)-5-methoxybenzonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The benzyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.

Major Products:

    Oxidation: Formation of 3-(Benzyloxy)-5-methoxybenzaldehyde or 3-(Benzyloxy)-5-methoxybenzoic acid.

    Reduction: Formation of 3-(Benzyloxy)-5-methoxybenzylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Benzyloxy)-5-methoxybenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a building block for various chemical products.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-5-methoxybenzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets, leading to desired biological effects.

Comparison with Similar Compounds

Substitution Patterns and Molecular Properties

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Reference
This compound Not available C₁₅H₁₃NO₂ ~239.28 (calc.) -OCH₂Ph (3-position), -OCH₃ (5-position)
3-(3-Chloro-5-methoxyphenoxy)benzonitrile 920035-44-5 C₁₄H₁₀ClNO₂ 259.69 -Cl, -OCH₃ (phenoxy ring)
3-Chloro-5-[2-chloro-5-(indazol-3-ylmethoxy)phenoxy]benzonitrile 920036-04-0 C₂₁H₁₂Cl₂N₃O₂ 424.25 -Cl, -OCH₂(indazolyl)
3-[3-(Benzothiazolylmethoxy)-5-chlorophenoxy]-5-chlorobenzonitrile 920035-43-4 C₂₀H₁₁Cl₂N₂O₂S 429.28 -Cl, -OCH₂(benzothiazolyl)
3-Chloro-5-(3-hydroxy-5-methylphenoxy)benzonitrile 18802-67-0 C₁₄H₁₀ClNO₂ 259.69 -Cl, -OH, -CH₃ (phenoxy ring)
3-Bromo-5-(4-methoxybenzyloxy)benzonitrile 1068604-45-4 C₁₅H₁₂BrNO₂ 318.17 -Br, -OCH₂(4-OCH₃Ph)

Key Observations :

  • Benzyloxy vs. Heterocyclic Substituents: The benzyloxy group in the target compound may offer greater lipophilicity compared to indazolyl or benzothiazolyl groups (e.g., ), which could improve membrane permeability but reduce water solubility. Hydroxy and Methoxy Groups: The hydroxy group in 18802-67-0 introduces hydrogen-bonding capability, which is absent in the methoxy-substituted target compound.

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